molecular formula C11H12ClNO B1658959 2-Methoxynaphthalen-1-amine;hydrochloride CAS No. 6271-82-5

2-Methoxynaphthalen-1-amine;hydrochloride

Cat. No.: B1658959
CAS No.: 6271-82-5
M. Wt: 209.67
InChI Key: HSMFCDADNPEFRU-UHFFFAOYSA-N
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Description

2-Methoxynaphthalen-1-amine;hydrochloride is an organic compound with the molecular formula C11H11NO·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group (-OCH3) and an amine group (-NH2) on the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxynaphthalen-1-amine;hydrochloride typically involves the following steps:

    Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.

    Reduction: The nitro group in 2-nitronaphthalene is reduced to form 2-aminonaphthalene.

    Methoxylation: 2-aminonaphthalene is then methoxylated to form 2-methoxynaphthalen-1-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include:

  • Continuous nitration and reduction processes.
  • Efficient methoxylation using methanol and a suitable catalyst.
  • Conversion to hydrochloride salt using gaseous hydrogen chloride.

Chemical Reactions Analysis

Types of Reactions

2-Methoxynaphthalen-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to more reduced forms of naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalene derivatives.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-Methoxynaphthalen-1-amine;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic effects in treating cancer and neurodegenerative diseases.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxynaphthalen-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.

    1-Naphthylamine: Lacks the methoxy group, affecting its solubility and reactivity.

    2-Aminonaphthalene: Lacks the methoxy group, influencing its chemical properties and applications.

Uniqueness

2-Methoxynaphthalen-1-amine;hydrochloride is unique due to the presence of both methoxy and amine groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methoxynaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12;/h2-7H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMFCDADNPEFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-82-5
Record name 1-Naphthalenamine, 2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6271-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC37062
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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